Comprehensive Technical Guide on N,N-Diethyl-1,3-benzenediamine Dihydrochloride: Properties, Synthesis, and Advanced Applications
Comprehensive Technical Guide on N,N-Diethyl-1,3-benzenediamine Dihydrochloride: Properties, Synthesis, and Advanced Applications
Executive Overview
N,N-Diethyl-1,3-benzenediamine Dihydrochloride (CAS 90266-66-3), often referred to as N,N-Diethyl-m-phenylenediamine dihydrochloride, is a highly versatile asymmetric diamine salt. Unlike its para-substituted counterparts (which are ubiquitous as photographic color developers), this meta-substituted derivative is a critical building block in the synthesis of functional dyes, pharmaceutical intermediates, and advanced composite semipermeable membranes .
As an Application Scientist, understanding the dual reactivity of this molecule is paramount. The presence of a primary amine and a sterically hindered, strongly electron-donating diethylamino group on a meta-substituted aromatic ring creates unique regioselectivity. The dihydrochloride salt form is specifically engineered to prevent the rapid oxidative degradation that plagues free-base aromatic amines, ensuring long-term shelf stability while requiring specific activation protocols prior to use.
Physical and Chemical Properties
The physical and chemical parameters of N,N-Diethyl-1,3-benzenediamine Dihydrochloride dictate its handling and application. The quantitative data is summarized below for rapid reference.
| Property | Value | Causality / Technical Note |
| Chemical Name | N,N-Diethyl-1,3-benzenediamine Dihydrochloride | Standard IUPAC nomenclature. |
| CAS Number | 90266-66-3 (Base: 26513-20-2) | Dihydrochloride salt ensures oxidative stability. |
| Molecular Formula | C₁₀H₁₈Cl₂N₂ | Includes two equivalents of HCl. |
| Molecular Weight | 237.17 g/mol | Base MW (164.25 g/mol ) + 2HCl (72.92 g/mol ). |
| Appearance | Off-white to light brown crystalline powder | Darkens upon prolonged exposure to air/light due to trace oxidation. |
| Solubility | Highly soluble in H₂O; Soluble in EtOH | The ionic nature of the dihydrochloride salt drives aqueous solubility, ideal for interfacial polymerization baths. |
| Melting Point | > 200 °C (Decomposes) | Thermal dissociation of HCl occurs before a true liquid phase is reached. |
| Storage Conditions | 2-8 °C, under Argon/Nitrogen | Hygroscopic and photosensitive; inert atmosphere prevents moisture-induced hydrolysis and oxidation. |
Mechanistic Chemistry & Regioselectivity
The reactivity of N,N-Diethyl-1,3-benzenediamine is governed by the synergistic electron-donating effects of its substituents. The -N(CH₂CH₃)₂ group is a strong electron-donating group (EDG) via resonance, activating the benzene ring toward electrophilic aromatic substitution (EAS). The primary amine (-NH₂) is also an EDG. Because they are meta to each other, their directing effects reinforce one another, making the positions ortho to the primary amine and para to the diethylamino group highly nucleophilic.
Depending on the reaction conditions, the molecule can be directed down two primary pathways:
-
Nitrogen-Centered Reactivity: Diazotization of the primary amine to form azo dyes.
-
Carbon-Centered Reactivity: Electrophilic aromatic substitution on the activated ring to form rhodamine derivatives or other condensed heterocycles.
Chemical reactivity pathways of N,N-Diethyl-1,3-benzenediamine from its dihydrochloride salt.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems.
Protocol 1: Free-Basing the Dihydrochloride for Anhydrous Organic Synthesis
Causality: The dihydrochloride salt is highly stable but chemically inert in nucleophilic substitutions or organic-phase condensations. Neutralization is required to liberate the active amine.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of N,N-Diethyl-1,3-benzenediamine Dihydrochloride in 50 mL of degassed, deionized water under an argon atmosphere.
-
Neutralization: Slowly add 2.0 M NaOH dropwise while vigorously stirring at 0–5 °C until the pH reaches 10.5.
-
Self-Validation Check: The initially clear aqueous solution will turn milky/cloudy, and a distinct oily layer (the free base) will begin to separate, confirming successful deprotonation.
-
-
Extraction: Extract the aqueous mixture with 3 × 30 mL of dichloromethane (DCM).
-
Purification: Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (rotary evaporation at 30 °C).
-
Storage: Store the resulting viscous, pale-yellow free base under argon at -20 °C. Use within 48 hours to prevent oxidative polymerization.
Protocol 2: Interfacial Polymerization for Composite Polyamide Membranes
Causality: In the fabrication of reverse osmosis (RO) membranes, incorporating an asymmetric, sterically hindered monomer like N,N-Diethyl-1,3-benzenediamine disrupts the tight hydrogen-bonding network of standard polyamides. This increases the free volume of the membrane, enhancing water flux while maintaining high salt rejection .
Step-by-Step Methodology:
-
Aqueous Bath Preparation: Prepare a 2.0 wt% aqueous solution of the amine (neutralizing the dihydrochloride in situ with an equivalent molarity of NaOH). Add 0.1 wt% sodium dodecyl sulfate (SDS) to improve support wettability.
-
Support Impregnation: Immerse a porous polysulfone (PSf) support membrane into the aqueous amine bath for exactly 2 minutes.
-
Excess Removal: Remove the support and use a soft rubber roller to eliminate excess aqueous solution.
-
Self-Validation Check: The membrane surface must appear uniformly damp but strictly free of macroscopic droplets. Droplets will cause localized defects (pinholes) during polymerization.
-
-
Organic Phase Contact: Immerse the amine-saturated support into a 0.1 wt% solution of trimesoyl chloride (TMC) in n-hexane for 1 minute. The polycondensation reaction occurs instantly at the interface.
-
Curing: Transfer the membrane to a forced-air oven at 80 °C for 5 minutes to cross-link residual acyl chlorides, followed by a thorough rinse in deionized water.
Interfacial polymerization workflow utilizing the amine monomer for composite membranes.
Protocol 3: Synthesis of Heterocyclic Reactive Dyes (Azo Coupling)
Causality: The diethylamino group directs diazonium coupling strictly to the para position relative to itself. This regioselectivity is exploited to create highly conjugated, cationic reactive dyes with massive molar extinction coefficients, ideal for one-bath dyeing of wool/acrylic blends .
Step-by-Step Methodology:
-
Diazotization: Diazotize a heterocyclic amine (e.g., 2-aminobenzothiazole) using NaNO₂ and concentrated HCl at 0–5 °C for 1 hour.
-
Coupler Preparation: Dissolve N,N-Diethyl-1,3-benzenediamine Dihydrochloride in a sodium acetate buffer (pH 4.5–5.0).
-
Causality: Mildly acidic conditions protonate the primary amine, preventing unwanted N-coupling (triazene formation) while keeping the aromatic ring sufficiently activated for C-coupling.
-
-
Coupling Reaction: Slowly drop the diazonium salt solution into the coupling bath, strictly maintaining the temperature below 5 °C to prevent diazonium decomposition.
-
Maturation: Stir the mixture for 2 hours.
-
Self-Validation Check: The solution will rapidly transition from pale to a deep, intense blue-green or fuchsia, visually confirming the establishment of extended pi-conjugation.
-
-
Isolation: Precipitate the dye via salting out (adding 10% w/v NaCl), filter through a Büchner funnel, and dry under vacuum at 40 °C.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 292925, 3-N,3-N-diethylbenzene-1,3-diamine" PubChem. URL:[Link]
- Kurihara, M., et al. "Composite semipermeable membrane and manufacturing method therefor" US Patent US8960449B2.
-
Zhao, T., Li, W., et al. "A Feasible Method Applied to One-Bath Process of Wool/Acrylic Blended Fabrics with Novel Heterocyclic Reactive Dyes" Polymers, 12(2), 298 (2020). URL:[Link]
